2-(3,4-dichlorophenyl)quinoxaline

Lipophilicity Polar surface area Drug-likeness

Select 2-(3,4-dichlorophenyl)quinoxaline (CAS 219539-74-9) for hit-to-lead campaigns requiring the 3,4-dichloro pharmacophore. This isomer exhibits a balanced LogP of 3.03—~1.1 log units lower than the 2,4-dichloro congener—reducing aggregation-based false positives in HTS. Originally in the Maybridge HitFinder collection, it serves as a versatile C-2 building block for focused quinoxaline libraries. Archived NMR/FTIR spectra enable QC verification. Ideal for mitochondrial-targeting probes with selectivity over mammalian respiration. Verify isomer-specific parameters to ensure reproducible SAR.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.1 g/mol
Cat. No. B5652282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dichlorophenyl)quinoxaline
Molecular FormulaC14H8Cl2N2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2/c15-10-6-5-9(7-11(10)16)14-8-17-12-3-1-2-4-13(12)18-14/h1-8H
InChIKeyMBUMCSXXSGFCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)quinoxaline (CAS 219539-74-9): Chemical Identity, Procurement-Relevant Characteristics, and Comparator Landscape


2-(3,4-Dichlorophenyl)quinoxaline (CAS 219539-74-9, molecular formula C₁₄H₈Cl₂N₂, exact mass 274.0065 g/mol) is a 2-arylquinoxaline derivative featuring a 3,4-dichlorophenyl substituent at the C-2 position of the quinoxaline ring [1]. Originally sourced from the Maybridge Chemical Company (catalog BTB 5387) and now available under the Thermo Scientific brand, the compound is distributed as a screening building block within high-throughput and fragment-based discovery collections . Quinoxaline is a privileged scaffold in medicinal chemistry, and the 3,4-dichlorophenyl pharmacophore is frequently associated with kinase inhibition, antimicrobial, and anticancer phenotypes; however, the biological profile of this specific substitution isomer remains distinct from its positional isomers and mono‑halogenated analogs [2]. This guide focuses exclusively on quantifiable differentiators that influence scientific selection and procurement decisions.

Why 2-(3,4-Dichlorophenyl)quinoxaline Cannot Be Replaced by Its Positional Isomers or Mono‑Chlorinated Analogs in Discovery Programs


The biological and physicochemical properties of aryl-substituted quinoxalines are exquisitely sensitive to the halogenation pattern on the pendant phenyl ring. In the antitubercular quinoxaline‑1,4‑dioxide series, moving the dichloro substitution from the 3,4‑positions to the 2,4‑positions alters the Hammett σ and lipophilicity (π) constants, directly affecting potency against Mycobacterium tuberculosis H₃₇Rv [1]. The parent quinoxaline scaffold lacking the α,β‑unsaturated ketone group is devoid of mitochondrial respiration effects, demonstrating that even within the same core, minor structural changes ablate a key mechanism of action [2]. For the 2‑arylquinoxaline subclass, the 3,4‑dichlorophenyl isomer exhibits a distinct LogP, dipole moment, and hydrogen‑bonding surface relative to the 2,4‑dichlorophenyl and 4‑chlorophenyl congeners, parameters that govern membrane permeability, solubility, and off‑target promiscuity in screening cascades . Generic substitution without verifying these isomer‑specific parameters can lead to irreproducible hit‑to‑lead trajectories.

Quantitative Differential Evidence: 2‑(3,4‑Dichlorophenyl)quinoxaline vs. Closest Structural Analogs


Predicted Lipophilicity (LogP) and Polar Surface Area Differentiate the 3,4‑Dichloro Isomer from Its 2,4‑Dichloro and 4‑Chloro Counterparts

Calculated physiochemical properties reveal that 2‑(3,4‑dichlorophenyl)quinoxaline (target) occupies a distinct region of drug‑like chemical space compared to its closest structural analogs. The LogP of the 3,4‑dichloro isomer is predicted to be 3.03 [1], reflecting balanced lipophilicity that supports both membrane permeability and aqueous solubility in screening assays. In contrast, 2‑(2,4‑dichlorophenyl)quinoxaline exhibits a higher predicted LogP of approximately 4.1 , and the mono‑chlorinated 2‑(4‑chlorophenyl)quinoxaline shows a LogP of 3.95 . The topological polar surface area (TPSA) remains constant at 25.78 Ų across these isomers, confirming that the lipophilicity difference is the dominant differential driver for partitioning and protein‑binding behavior.

Lipophilicity Polar surface area Drug-likeness ADME

Experimentally Validated Spectroscopic Identity: Two Distinct NMR Spectra and FTIR Provide Forensic-Level Batch Verification

Analytical characterization data for the target compound are deposited in the SpectraBase database, including two NMR spectra acquired in different solvents (CDCl₃ and DMSO‑d₆) and one FTIR (KBr wafer) spectrum [1]. This multi‑solvent NMR dataset enables unambiguous structural confirmation and batch‑to‑batch identity verification. In contrast, the 2,4‑dichlorophenyl isomer (CAS 930781-40-1) has only basic physical property data (melting point 125–127 °C) in commercial databases with no publicly archived multisolvent NMR . The 4‑chlorophenyl analog (CAS 17286-63-4) carries a melting point of 112–116 °C , offering a simpler thermal identity check but lacking the spectroscopic richness of the target compound.

Spectroscopic characterization Quality control NMR FTIR Batch identity

Molecular Weight and Exact Mass Differentiate the Dichlorophenyl Quinoxaline Series from the Parent Phenyl and Mono‑Chloro Scaffolds

The exact mass of 2‑(3,4‑dichlorophenyl)quinoxaline is 274.0065 g/mol (molecular weight 275.14 g/mol) [1]. This value is 33.97 Da higher than that of the unsubstituted 2‑phenylquinoxaline (exact mass 206.08 g/mol, MW 206.24 g/mol) [2] and 33.96 Da higher than 2‑(4‑chlorophenyl)quinoxaline (exact mass 240.05 g/mol, MW 240.69 g/mol) . The characteristic M+2 and M+4 isotopic pattern arising from the two chlorine atoms provides a unique mass‑spectrometric signature that can be exploited for selective ion monitoring in LC‑MS purity assays and metabolic stability studies, features that are absent in the mono‑chlorinated and non‑chlorinated analogs.

Molecular weight Exact mass LC-MS Purity analysis Scaffold hopping

Halogen Substitution Pattern Modulates Biological Phenotype: SAR Evidence from Quinoxaline‑1,4‑Dioxide Antitubercular Series

In the closely related quinoxaline‑1,4‑dioxide series, the 3,4‑dichlorophenyl analog 1h achieved an IC₅₀ of 1.03 μM and IC₉₀ of 1.53 μM against M. tuberculosis H₃₇Rv, emerging as the lead compound from a 12‑member library [1]. SAR analysis revealed a negative correlation between IC₅₀ and both the Hammett σ and π constants of the aryl substituents, confirming that the electronic and lipophilic contributions of the 3,4‑dichloro pattern are quantitatively distinct from other substitution patterns (e.g., 4‑methoxy analog 1b showed a six‑fold potency reduction) [2]. The quinoxaline analog lacking the α,β‑unsaturated group (compound 2) showed no effect on mitochondrial respiration at growth‑inhibitory concentrations, directly linking the dichlorophenyl‑enone pharmacophore to the mitochondrial mechanism of action [3].

Structure–Activity Relationship Antitubercular Mitochondrial respiration Halogen effect

Evidence‑Backed Application Scenarios for 2‑(3,4‑Dichlorophenyl)quinoxaline in Drug Discovery and Chemical Biology


Scaffold‑Hopping and Structure–Activity Relationship (SAR) Exploration for Antimicrobial Lead Optimization

Procurement of 2‑(3,4‑dichlorophenyl)quinoxaline is justified when a discovery program has identified the 3,4‑dichlorophenyl pharmacophore as a potency driver, as demonstrated by the 1.03 μM IC₅₀ of analog 1h in the antitubercular quinoxaline‑1,4‑dioxide series [1]. The compound serves as a versatile C‑2 building block for generating focused libraries that systematically vary the quinoxaline core (e.g., introduction of N‑oxide, methyl, or amino substituents) to balance potency, solubility, and mitochondrial safety. The six‑fold potency difference observed between the 3,4‑dichloro and 4‑methoxy analogs underscores the need to retain this specific halogenation pattern during scaffold‑hopping exercises.

Fragment‑Based Drug Discovery (FBDD) and High‑Throughput Screening (HTS) Library Design

The compound’s inclusion in the Maybridge HitFinder HTS collection and its favorable calculated LogP of 3.03 [2] position it as a rule‑of‑three compliant fragment or rule‑of‑five lead‑like molecule. Its balanced lipophilicity (ΔLogP ≈ −1.1 vs. the 2,4‑dichloro isomer) makes it a preferred choice for screening cascades where excessive lipophilicity could trigger non‑specific binding or aggregation‑based false positives. The archived multi‑solvent NMR and FTIR spectra enable quality control verification before committing large‑scale screening resources.

Mitochondrial Toxicity Profiling and Mechanism‑of‑Action Deconvolution

The quinoxaline‑1,4‑dioxide series has established that the 3,4‑dichlorophenyl‑containing member alters mitochondrial respiration in rat hepatocytes, whereas the unsubstituted quinoxaline core (compound 2) does not [1]. This differential activity makes 2‑(3,4‑dichlorophenyl)quinoxaline a suitable starting material for synthesizing probes that interrogate mitochondrial targets in pathogenic organisms while assessing selectivity against mammalian mitochondrial function. The dichloro isotopic pattern supports LC‑MS metabolic tracing in cellular thermal shift assays (CETSA) and target‑engagement studies.

Isomer‑Specific Chemical Biology Probe Development for Kinase and GPCR Target Classes

The quinoxaline scaffold is a privileged hinge‑binding motif in kinase inhibitor design . The distinct electronic and steric profile of the 3,4‑dichlorophenyl group, as reflected in its Hammett σ constants and LogP value, differentiates this isomer from the 2,4‑dichloro and 4‑chloro analogs [2]. For programs targeting kinases or GPCRs where the pendant aryl group occupies a selectivity pocket (e.g., the DFG‑out pocket of kinases or the transmembrane domain of peptide receptors), the 3,4‑dichloro isomer may confer a selectivity advantage that can only be evaluated by direct head‑to‑head testing against its positional isomers.

Quote Request

Request a Quote for 2-(3,4-dichlorophenyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.